REACTION_CXSMILES
|
[C:1]([C:5]1[CH:13]=[CH:12][CH:11]=[CH:10][C:6]=1[C:7]([OH:9])=[O:8])(=[O:4])[CH2:2]C.[C:14]1([NH2:21])[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[NH2:20]>ClC1C=CC=CC=1>[CH3:2][C:1]12[NH:21][C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=3[N:20]1[C:7](=[O:9])[C:6]1[C:5]2=[CH:13][CH:12]=[CH:11][CH:10]=1.[C:1]([C:5]1[CH:13]=[CH:12][CH:11]=[CH:10][C:6]=1[C:7]([OH:9])=[O:8])(=[O:4])[CH3:2].[C:14]1([NH2:21])[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[NH2:20]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)C1=C(C(=O)O)C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=C(C=CC=C1)N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
while distilling off water and chlorobenzene
|
Type
|
CUSTOM
|
Details
|
The excess chlorobenzene is then removed in vacuo
|
Type
|
DISTILLATION
|
Details
|
the residue is distilled under high vacuum
|
Type
|
CUSTOM
|
Details
|
is recrystallised from a little ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
CC12N(C(C3=CC=CC=C13)=O)C1=C(N2)C=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=C(C(=O)O)C=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=C(C=CC=C1)N)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([C:5]1[CH:13]=[CH:12][CH:11]=[CH:10][C:6]=1[C:7]([OH:9])=[O:8])(=[O:4])[CH2:2]C.[C:14]1([NH2:21])[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[NH2:20]>ClC1C=CC=CC=1>[CH3:2][C:1]12[NH:21][C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=3[N:20]1[C:7](=[O:9])[C:6]1[C:5]2=[CH:13][CH:12]=[CH:11][CH:10]=1.[C:1]([C:5]1[CH:13]=[CH:12][CH:11]=[CH:10][C:6]=1[C:7]([OH:9])=[O:8])(=[O:4])[CH3:2].[C:14]1([NH2:21])[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[NH2:20]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)C1=C(C(=O)O)C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=C(C=CC=C1)N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
while distilling off water and chlorobenzene
|
Type
|
CUSTOM
|
Details
|
The excess chlorobenzene is then removed in vacuo
|
Type
|
DISTILLATION
|
Details
|
the residue is distilled under high vacuum
|
Type
|
CUSTOM
|
Details
|
is recrystallised from a little ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
CC12N(C(C3=CC=CC=C13)=O)C1=C(N2)C=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=C(C(=O)O)C=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=C(C=CC=C1)N)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([C:5]1[CH:13]=[CH:12][CH:11]=[CH:10][C:6]=1[C:7]([OH:9])=[O:8])(=[O:4])[CH2:2]C.[C:14]1([NH2:21])[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[NH2:20]>ClC1C=CC=CC=1>[CH3:2][C:1]12[NH:21][C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=3[N:20]1[C:7](=[O:9])[C:6]1[C:5]2=[CH:13][CH:12]=[CH:11][CH:10]=1.[C:1]([C:5]1[CH:13]=[CH:12][CH:11]=[CH:10][C:6]=1[C:7]([OH:9])=[O:8])(=[O:4])[CH3:2].[C:14]1([NH2:21])[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[NH2:20]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)C1=C(C(=O)O)C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=C(C=CC=C1)N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
while distilling off water and chlorobenzene
|
Type
|
CUSTOM
|
Details
|
The excess chlorobenzene is then removed in vacuo
|
Type
|
DISTILLATION
|
Details
|
the residue is distilled under high vacuum
|
Type
|
CUSTOM
|
Details
|
is recrystallised from a little ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
CC12N(C(C3=CC=CC=C13)=O)C1=C(N2)C=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=C(C(=O)O)C=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=C(C=CC=C1)N)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([C:5]1[CH:13]=[CH:12][CH:11]=[CH:10][C:6]=1[C:7]([OH:9])=[O:8])(=[O:4])[CH2:2]C.[C:14]1([NH2:21])[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[NH2:20]>ClC1C=CC=CC=1>[CH3:2][C:1]12[NH:21][C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=3[N:20]1[C:7](=[O:9])[C:6]1[C:5]2=[CH:13][CH:12]=[CH:11][CH:10]=1.[C:1]([C:5]1[CH:13]=[CH:12][CH:11]=[CH:10][C:6]=1[C:7]([OH:9])=[O:8])(=[O:4])[CH3:2].[C:14]1([NH2:21])[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[NH2:20]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)C1=C(C(=O)O)C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=C(C=CC=C1)N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
while distilling off water and chlorobenzene
|
Type
|
CUSTOM
|
Details
|
The excess chlorobenzene is then removed in vacuo
|
Type
|
DISTILLATION
|
Details
|
the residue is distilled under high vacuum
|
Type
|
CUSTOM
|
Details
|
is recrystallised from a little ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
CC12N(C(C3=CC=CC=C13)=O)C1=C(N2)C=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=C(C(=O)O)C=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=C(C=CC=C1)N)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |